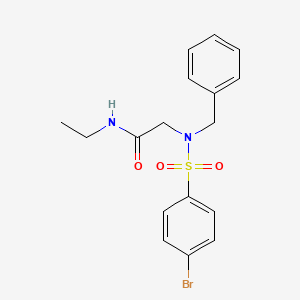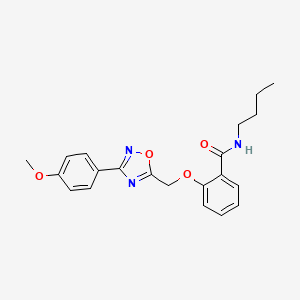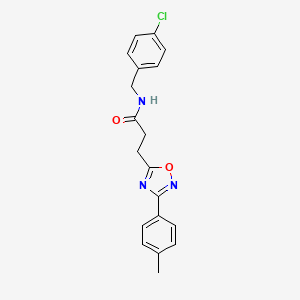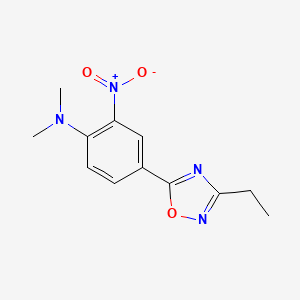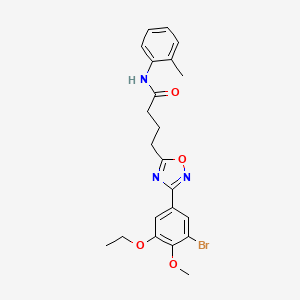
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHQ is a heterocyclic compound that belongs to the class of quinolines and is synthesized through a multi-step process.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. Additionally, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide research. One potential area of research is the development of this compound-based therapies for cancer and viral infections. Another potential area of research is the investigation of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, future research could focus on the development of novel synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is synthesized through a multi-step process that involves the condensation of 3,4-dimethylbenzaldehyde with 2-hydroxy-3-quinolinecarboxaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to hydrogenation using a palladium catalyst to produce this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-22(14-18(17)2)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-23(20)26-24(21)28/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWZVWNCPOHWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


